1-Butyl-4-cyclopropylbenzene
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Overview
Description
1-Butyl-4-cyclopropylbenzene is an organic compound with the molecular formula C13H18 It consists of a benzene ring substituted with a butyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4-cyclopropylbenzene can be synthesized through several methods. One common approach involves the alkylation of cyclopropylbenzene with butyl halides under Friedel-Crafts alkylation conditions. This reaction typically uses aluminum chloride (AlCl3) as a catalyst and occurs in an inert solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, phase-transfer catalysis can be employed to facilitate the reaction and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-cyclopropylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: Pd/C catalyst with H2 gas.
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3/H2SO4), and alkyl halides (e.g., R-Cl) with Lewis acid catalysts.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
1-Butyl-4-cyclopropylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-butyl-4-cyclopropylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interaction with biological macromolecules .
Comparison with Similar Compounds
Cyclopropylbenzene: Lacks the butyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
Butylbenzene: Lacks the cyclopropyl group, resulting in different steric and electronic properties.
Cyclopropylmethylbenzene: Contains a cyclopropylmethyl group instead of a butyl group, leading to variations in reactivity and applications.
Uniqueness: 1-Butyl-4-cyclopropylbenzene is unique due to the presence of both a butyl and a cyclopropyl group on the benzene ring.
Properties
Molecular Formula |
C13H18 |
---|---|
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-butyl-4-cyclopropylbenzene |
InChI |
InChI=1S/C13H18/c1-2-3-4-11-5-7-12(8-6-11)13-9-10-13/h5-8,13H,2-4,9-10H2,1H3 |
InChI Key |
XSQYUYGULJQCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2CC2 |
Origin of Product |
United States |
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